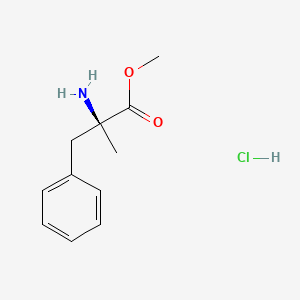

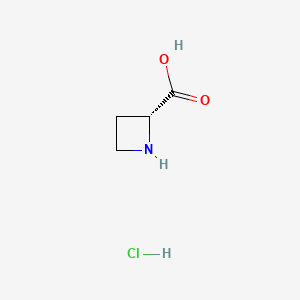

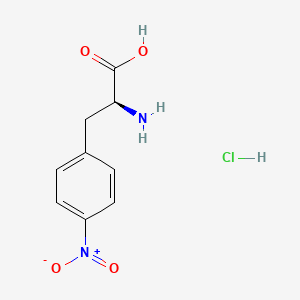

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimalarial Activity

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride has been studied in the context of antimalarial activity. Werbel et al. (1986) synthesized a series of compounds, including analogs structurally related to (S)-2-Amino-3-(4-nitrophenyl)propanoic acid, and evaluated their antimalarial potency. These compounds exhibited excellent activity against resistant strains of malaria parasites and demonstrated promising pharmacokinetic properties for potential clinical trials (Werbel et al., 1986).

Fluorescent Derivatisation of Amino Acids

The compound has been used in the fluorescent derivatisation of amino acids. Frade et al. (2007) coupled 3-(Naphthalen-1-ylamino)propanoic acid to various amino acids, creating derivatives that exhibited strong fluorescence, useful in biological assays (Frade et al., 2007).

Antiarrhythmic Drug Synthesis

Jiang Qing-qian (2004) described the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug, using (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride as a key intermediate. This work highlights the compound's utility in pharmaceutical synthesis (Jiang Qing-qian, 2004).

Antibiotic Synthesis and Evaluation

The compound has been utilized in the synthesis of antibiotics. Kao (1956) synthesized various derivatives structurally related to chloramphenicol, an antibiotic, to explore the relationship between biological action and chemical structure (Kao, 1956).

Synthesis of Amino Acid Conjugates

Subudhi and Sahoo (2011) synthesized novel amino acid conjugates using (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride. These compounds were evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, demonstrating significant efficacy in these areas (Subudhi & Sahoo, 2011).

Solvatochromic and Linear Solvation Energy Studies

Hofmann et al. (2008) investigated the solvatochromism and linear solvation energy relationship of azo dyes derived from (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride. These studies are important in understanding the interactions of such dyes in various solvents (Hofmann et al., 2008).

Radiation-Induced Hydrogel Modification

Aly and El-Mohdy (2015) used (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride in the modification of radiation-induced hydrogels. These hydrogels showed improved properties and potential for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWOQZTJFYSEI-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.